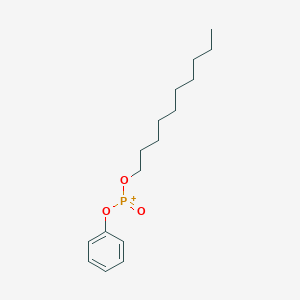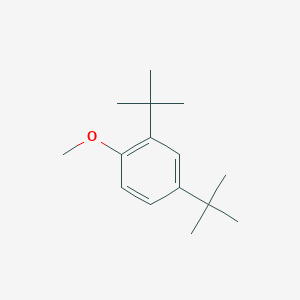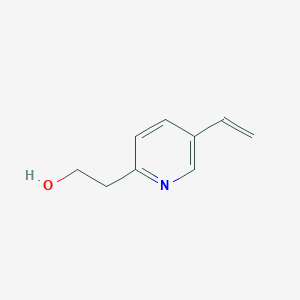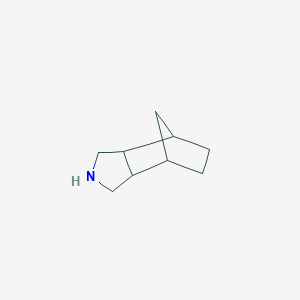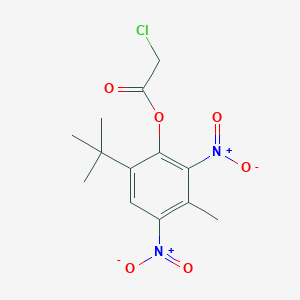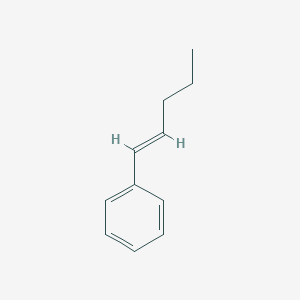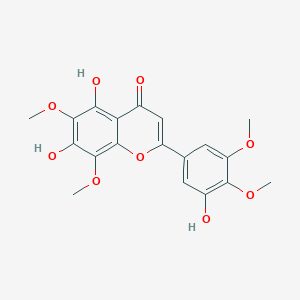
Scaposin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scaposin is a peptide that has been recently discovered and has shown potential in various scientific research applications. The peptide is synthesized using a unique method and has a distinct mechanism of action that makes it a promising candidate for future research.
Mecanismo De Acción
Scaposin exerts its effects through a unique mechanism of action. It binds to the bacterial cell membrane and disrupts its integrity, leading to bacterial cell death. Scaposin also interacts with various immune cells, modulating their function and leading to an anti-inflammatory response. In cancer cells, scaposin induces apoptosis by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Scaposin has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. Scaposin has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. In cancer cells, scaposin induces apoptosis, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Scaposin has several advantages for lab experiments. It is easily synthesized using the SPPS method, and its mechanism of action is well-understood. Scaposin is also stable and can be stored for extended periods without losing its activity. However, scaposin has some limitations for lab experiments. Its activity is limited to Gram-positive bacteria, and it may not be effective against Gram-negative bacteria. Scaposin may also have limited efficacy in vivo, as it may be degraded by proteases in the body.
Direcciones Futuras
There are several future directions for scaposin research. One area of research is the development of scaposin analogs with improved activity against Gram-negative bacteria. Another area of research is the development of scaposin-based therapies for inflammatory diseases and cancer. Scaposin may also be studied for its potential use as a topical antimicrobial agent. Further research is needed to fully understand the potential of scaposin in various scientific research applications.
Conclusion
In conclusion, scaposin is a promising peptide that has shown potential in various scientific research applications. Its unique mechanism of action and stable nature make it an attractive candidate for future research. Further research is needed to fully understand the potential of scaposin in various scientific research applications.
Métodos De Síntesis
Scaposin is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The amino acids are added in a specific sequence to form the desired peptide. The peptide is then cleaved from the resin and purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Scaposin has shown potential in various scientific research applications. It has been studied for its antimicrobial properties, specifically against Gram-positive bacteria. It has also been studied for its anti-inflammatory properties and its ability to modulate the immune system. Scaposin has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
18398-74-8 |
|---|---|
Nombre del producto |
Scaposin |
Fórmula molecular |
C19H18O9 |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O9/c1-24-12-6-8(5-10(21)16(12)25-2)11-7-9(20)13-14(22)18(26-3)15(23)19(27-4)17(13)28-11/h5-7,21-23H,1-4H3 |
Clave InChI |
NYKXAPFHNLNAIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



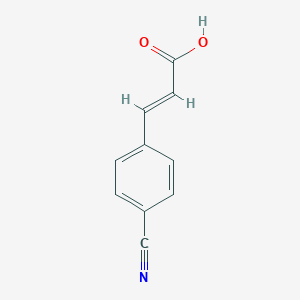
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
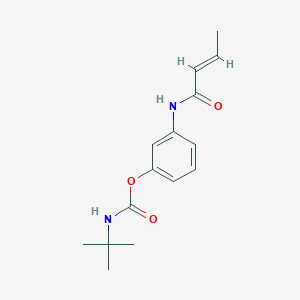
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
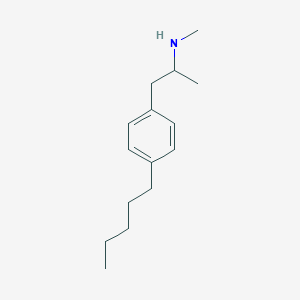
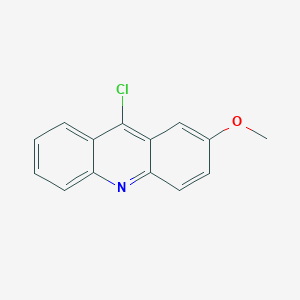
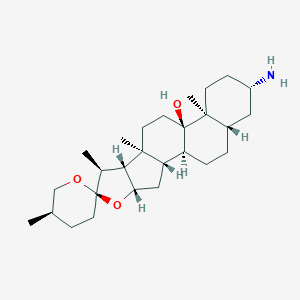
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)
